Benzo(ghi)perylene, 2-nitro-
Description
Contextualizing Benzo(ghi)perylene within Polycyclic Aromatic Hydrocarbon (PAH) Research
Benzo(ghi)perylene (B(ghi)P) is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene (B151609) rings. cymitquimica.com It is a naturally occurring component of crude oil and coal tar and is also formed during the incomplete combustion of organic materials. wikipedia.org Consequently, B(ghi)P is found in tobacco smoke, vehicle exhaust, industrial emissions, and even in some grilled foods. wikipedia.org In the environment, it is typically adsorbed onto particulate matter and can be deposited in soil and water. wikipedia.org
From a chemical standpoint, B(ghi)P is a colorless to pale yellow solid that is insoluble in water but soluble in organic solvents. cymitquimica.com Its structure lacks a "classic" bay region, which is a key structural feature in some well-studied carcinogenic PAHs like benzo[a]pyrene. acs.org This structural difference influences its metabolic pathways. acs.org Research has shown that the biotransformation of B(ghi)P can proceed through different routes, including the formation of phenols, diphenols, quinones, and arene oxides. acs.org
Due to its widespread presence and persistence in the environment, B(ghi)P is included in the U.S. Environmental Protection Agency's list of 16 priority PAHs. wikipedia.org Studies have investigated its potential health effects, with some research indicating it may be mutagenic and carcinogenic. wikipedia.org For instance, exposure to B(ghi)P has been linked to metabolic disturbances in amino acid, oxidative stress, and fatty acid pathways in human lung fibroblasts. nih.gov However, the International Agency for Research on Cancer (IARC) has concluded that there is inadequate evidence to evaluate the carcinogenicity of B(ghi)P in experimental animals. inchem.org
Significance of Nitrated Polycyclic Aromatic Hydrocarbons in Environmental Chemistry
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are derivatives of PAHs that have one or more nitro (NO2) groups attached to their aromatic rings. These compounds are of significant interest in environmental chemistry due to their formation, prevalence, and toxicological properties. nih.govresearchgate.netpjoes.comaaqr.org
NPAHs enter the environment through two main pathways: direct emission from combustion sources and secondary formation in the atmosphere. aaqr.org Primary sources include emissions from diesel and gasoline engines, industrial processes, and the burning of fossil fuels and biomass. aaqr.orgtandfonline.comca.gov Secondary formation occurs through the chemical reactions of parent PAHs with nitrogen oxides (NOx) and other atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O3). pjoes.comaaqr.org
A key concern with NPAHs is that they are often more mutagenic and carcinogenic than their parent PAH compounds. researchgate.netpjoes.comaaqr.org The addition of a nitro group can alter the molecule's chemical properties, potentially increasing its solubility and making it more resistant to oxidative degradation, which can lead to wider environmental contamination. researchgate.net
The presence and concentration of specific NPAH isomers can provide insights into their sources. For example, the ratio of 2-nitrofluoranthene (B81861) to 1-nitropyrene (B107360) is often used to distinguish between secondary atmospheric formation and primary emissions. d-nb.info Due to their toxicity, several NPAHs have been studied extensively, and some are considered priority pollutants. mdpi.comwho.int
Specific Research Focus on Benzo(ghi)perylene, 2-nitro- within the Nitrated PAH Isomer Landscape
Within the complex mixture of NPAHs found in the environment, specific isomers of nitrobenzo(ghi)perylene have been the subject of research. While various isomers can be formed, studies have often focused on identifying and characterizing those that are most prevalent or have the highest biological activity.
Research has shown that the nitration of benzo(ghi)perylene can result in several mono-nitro isomers. nih.gov For example, the reaction of B(ghi)P with NO2 has been shown to produce different isomers, with some studies identifying 5-NO2-B(ghi)P as a dominant product in certain conditions. nih.gov Other research has investigated the formation of isomers such as 7-nitrobenzo(ghi)perylene. nih.govoregonstate.edu
The mutagenicity of different nitrobenzo(ghi)perylene isomers has also been a key area of investigation. Studies using the Ames test have demonstrated that dinitro- and mononitrobenzo(ghi)perylenes can be highly mutagenic. For instance, 5-nitrobenzo(ghi)perylene has been shown to be mutagenic in the presence of metabolic activation. The specific isomer, Benzo(ghi)perylene, 2-nitro-, while part of the broader family of nitro-PAHs, has been less frequently singled out in the available research compared to other isomers like the 5- or 7-nitro derivatives. Its specific formation pathways, environmental concentrations, and toxicological profile are part of the ongoing effort to understand the complete landscape of NPAH isomers.
Structure
2D Structure
3D Structure
Properties
CAS No. |
91259-17-5 |
|---|---|
Molecular Formula |
C22H11NO2 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
7-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H11NO2/c24-23(25)18-11-14-8-7-12-3-1-5-15-16-6-2-4-13-9-10-17(18)22(20(13)16)21(14)19(12)15/h1-11H |
InChI Key |
KULHMGZTJCYHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C3C(=CC(=C6C=C5)[N+](=O)[O-])C=C2 |
Origin of Product |
United States |
Formation Pathways and Environmental Generation of Benzo Ghi Perylene, 2 Nitro
Primary Pyrogenic Formation Mechanisms of Benzo(ghi)perylene Precursors
Benzo(ghi)perylene, along with other PAHs, is not commercially produced but is formed as an unintentional byproduct of the incomplete combustion of organic materials. naturvardsverket.se These formation processes are generally categorized as pyrogenic.
PAHs are primarily formed through two main mechanisms during oxygen-deficient combustion: pyrosynthesis and pyrolysis. herts.ac.uk Pyrosynthesis involves the recombination of smaller molecular fragments in the smoke phase to build up larger, more complex aromatic structures. mdpi.com This process is driven by radical reactions and additions of species like acetylene. acs.org Conversely, pyrolysis is the thermal cracking of larger organic molecules present in fuel into smaller, unstable fragments that then recombine to form stable PAH structures. herts.ac.uk
The evolution of PAHs during combustion is a complex process that begins with the formation of the first aromatic ring (benzene) and grows into larger PAHs, eventually leading to soot. acs.org High-molecular-weight (HMW) PAHs containing five or more rings, such as benzo(ghi)perylene, are typically associated with high-temperature pyrogenic sources. columbia.edunih.gov Industrial operations like metal production and processing, energy sector activities, and coke ovens are significant sources of these emissions. naturvardsverket.se
The type of fuel and the specific conditions of combustion significantly influence the yield and profile of the PAHs produced. Benzo(ghi)perylene is a known marker for emissions from gasoline-powered vehicles and is also found in the exhaust from diesel engines and biomass burning. researchgate.netacs.orgtandfonline.com
Fossil Fuels: Research has shown that light-duty gasoline vehicles are a significant source of heavier PAHs, with emission factors for benzo(ghi)perylene reaching up to 21 μg per kg of fuel burned. acs.org The use of a three-way catalyst can dramatically decrease these emissions. concawe.eu Diesel engines are also contributors, and benzo(ghi)perylene is often used in diagnostic ratios to differentiate between gasoline and diesel sources. researchgate.nettandfonline.com Studies of soot from hard coal combustion in low-power boilers found high concentrations of total PAHs, indicating that residential heating with coal is a notable source. mdpi.com
Biomass: The combustion of biomass, such as wood, also generates benzo(ghi)perylene. naturvardsverket.semdpi.com The chemical composition of PAHs from biomass burning can vary depending on the material being burned and the combustion temperature. nih.gov Soot from the combustion of wood pellets has been found to contain significantly lower total PAH concentrations compared to soot from hard coal, though the proportion of carcinogenic PAHs can be higher. mdpi.com
The following table presents data on the concentration of Benzo(ghi)perylene and other PAHs in the soot produced from burning different solid fuels in household furnaces.
PAH Concentrations in Soot from Solid Fuel Combustion (mg/kg DM)
| PAH | Pellet 6 mm | Hard Coal > 60 mm | Hard Coal 25–80 mm | Firewood |
|---|---|---|---|---|
| Benzo(a)anthracene | 15.42 | 49.65 | 57.26 | 23.49 |
| Chrysene | 11.41 | 47.88 | 45.05 | 21.57 |
| Benzo(b)fluoranthene | 11.39 | 32.84 | 42.59 | 15.86 |
| Benzo(k)fluoranthene | 4.88 | 18.57 | 20.33 | 8.66 |
| Benzo(a)pyrene | 15.02 | 32.84 | 35.79 | 15.22 |
| Indeno(1,2,3-cd)pyrene | 4.68 | 21.82 | 23.23 | 11.23 |
| Dibenzo(a,h)anthracene | 3.89 | 13.78 | 11.58 | 5.88 |
| Benzo(ghi)perylene | 6.32 | 25.86 | 28.69 | 12.87 |
| Total PAH | 95.62 | 348.64 | 418.21 | 148.91 |
Data adapted from: Evaluation of the PAH Content in Soot from Solid Fuels Combustion in Low Power Boilers, 2019. mdpi.com DM = Dry Mass.
Secondary Atmospheric Formation of Nitrated Benzo(ghi)perylene
Once released into the atmosphere, gaseous and particulate-bound benzo(ghi)perylene can be chemically transformed into nitrated derivatives. aaqr.org These reactions are initiated by atmospheric oxidants.
In the gas phase, the dominant transformation process for PAHs is the reaction initiated by the hydroxyl (OH) radical during the daytime and the nitrate (B79036) (NO3) radical at night. aaqr.orgrsc.org The reaction begins with the radical (OH or NO3) adding to the aromatic ring, followed by the addition of nitrogen dioxide (NO2) and subsequent elimination of a water molecule (for OH-initiated reactions) or nitric acid (for NO3-initiated reactions) to form a nitro-PAH. nih.gov
For vapor-phase benzo(ghi)perylene, the estimated atmospheric half-life for its degradation reaction with photochemically-produced hydroxyl radicals is approximately 4.4 hours. nih.gov The specific yield of 2-nitrobenzo(ghi)perylene from these gas-phase reactions is not well-documented in comparison to other PAHs like fluoranthene (B47539) and pyrene (B120774), for which 2-nitro isomers are known products of gas-phase OH radical-initiated reactions. acs.orgaaqr.org
Benzo(ghi)perylene has a low vapor pressure and is predominantly found adsorbed onto the surface of atmospheric particulate matter. herts.ac.uk While in this state, it can undergo heterogeneous reactions with gaseous oxidants. nih.gov These reactions are critical pathways for the formation of nitro-PAHs. acs.org
Laboratory chamber studies have investigated the reactions of particulate-bound benzo(ghi)perylene with various oxidants:
Reaction with NO2: In one study, deuterated benzo(ghi)perylene (BghiP-d12) adsorbed on quartz fiber filters was not effectively nitrated by exposure to nitrogen dioxide (NO2) alone. nih.govoregonstate.edu
Reaction with NO3/N2O5: In contrast, exposure to a mixture of nitrate radicals (NO3) and dinitrogen pentoxide (N2O5) resulted in the clear formation of three different mono-nitro isomers of benzo(ghi)perylene. nih.govoregonstate.edu
Reaction with OH Radicals: Heterogeneous reactions with OH radicals are also a potential transformation pathway for particle-bound PAHs. nih.gov
Reaction with Ozone: Studies have also shown that benzo(ghi)perylene reacts with gas-phase ozone, leading to the formation of environmentally persistent free radicals. rsc.orgrsc.org
These surface reactions can be influenced by the composition of the particulate matter and the accessibility of the PAH on the particle surface. herts.ac.uk
The specific nitro-isomers formed during atmospheric reactions depend on the parent PAH and the reaction pathway (gas-phase vs. heterogeneous). For many PAHs, the isomer profile can be used to distinguish between direct combustion emissions and secondary atmospheric formation. aaqr.org
For benzo(ghi)perylene, theoretical calculations and experimental evidence from heterogeneous reactions point to the formation of specific isomers. A study investigating the reaction of particulate-bound benzo(ghi)perylene with NO3/N2O5 identified three mono-nitro isomers. nih.gov Based on thermodynamic stability calculations of the reaction intermediates, the study predicted that 5-nitro-, 7-nitro-, and 4-nitrobenzo(ghi)perylene would be the most abundant products formed through this pathway. nih.govoregonstate.edu The synthesis of 5-nitrobenzo(ghi)perylene and 7-nitrobenzo(ghi)perylene has been reported for use as analytical standards in such studies. nih.govoregonstate.educore.ac.uk
Notably, the formation of 2-nitrobenzo(ghi)perylene was not reported as a significant product in these key laboratory studies of heterogeneous nitration. nih.govoregonstate.edu This contrasts with PAHs like pyrene and fluoranthene, where 2-nitropyrene (B1207036) and 2-nitrofluoranthene (B81861) are characteristic products of secondary OH-radical initiated gas-phase reactions. aaqr.org
The table below summarizes the predicted isomer products from the heterogeneous reaction of benzo(ghi)perylene with NO3/N2O5 based on thermodynamic calculations.
Predicted Nitro-Isomers from Heterogeneous Reaction of Benzo(ghi)perylene
| Reactant | Predicted Major Isomer Products | Basis for Prediction | Reference |
|---|---|---|---|
| NO3/N2O5 | 5-nitro-BghiP, 7-nitro-BghiP, 4-nitro-BghiP | Thermodynamic Stability (ΔG values) of Intermediates | nih.gov |
| NO2 | Not effectively nitrated | Experimental Observation | nih.govoregonstate.edu |
BghiP = Benzo(ghi)perylene. Data adapted from: Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals, 2015. nih.gov
Theoretical and Computational Analysis of Formation Mechanisms
Theoretical and computational chemistry provides powerful tools to investigate the formation of nitro-PAHs at a molecular level. These methods can elucidate reaction mechanisms, predict the most likely products, and explain the observed isomer distributions.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the nitration of PAHs. nih.govnih.gov These calculations can determine the energetics of different reaction pathways, including the stability of intermediates and the energy barriers of transition states. copernicus.orgcopernicus.org
For the formation of nitro-PAHs, the reaction often proceeds through the formation of an intermediate adduct, for example, an OH-PAH adduct in the case of OH-radical initiated reactions. nih.govnih.gov The energy changes (Gibbs free energy, ΔG) associated with the formation of these intermediates at different positions on the PAH molecule can be calculated. The positions that lead to the most thermodynamically stable intermediates are predicted to be the most reactive sites for substitution.
A common computational approach involves using the B3LYP functional with a 6-31G(d) basis set, as implemented in software like Gaussian. nih.govnih.gov This level of theory has been shown to provide good agreement with experimental results for predicting the regioselectivity of PAH nitration. nih.gov While specific calculations for the transition states of 2-nitrobenzo(ghi)perylene formation are not detailed in the provided results, the methodology is well-established for PAHs. nih.govresearchgate.net The study of transition states is crucial for understanding the kinetics of the reaction, as a lower energy barrier for a particular reaction pathway implies a faster reaction rate and a higher yield of the corresponding product.
The table below outlines the application of quantum chemical calculations in studying PAH nitration.
| Computational Method | Application in Nitration Studies |
| Density Functional Theory (DFT) | Used to calculate the electronic structure and energies of molecules, intermediates, and transition states. nih.govcopernicus.orgnih.gov |
| B3LYP Functional | A specific DFT functional commonly used for these types of calculations, providing a good balance between accuracy and computational cost. nih.govnih.govua.es |
| 6-31G(d) Basis Set | A set of mathematical functions used to describe the orbitals of the atoms in the molecule. nih.govnih.gov |
| Transition State Theory | Used in conjunction with quantum chemical calculations to determine reaction rates based on the properties of the transition state. copernicus.orgcopernicus.org |
The thermodynamic stability of the intermediate species formed during the nitration reaction is a key factor in determining the final isomer distribution. nih.govnih.gov Computational studies have shown that for gas-phase OH radical-initiated reactions, the initial addition of the OH radical occurs at the position on the PAH that leads to the most thermodynamically stable OH-PAH adduct. nih.gov The subsequent addition of NO2 is then directed by this initial step.
This approach has been successfully used to predict the major nitrated isomers for several PAHs. For example, for pyrene and fluoranthene, the calculated thermodynamic stability of the OH-PAH adducts correctly predicts the experimentally observed major nitro-isomers. nih.gov The position leading to the most stable intermediate, as indicated by the most negative Gibbs free energy of reaction (ΔGrxn), is the preferred site of attack. nih.gov
While a detailed computational study specifically for benzo(ghi)perylene predicting the formation of the 2-nitro isomer was not found in the search results, the principle remains the same. By calculating the thermodynamic stability of all possible intermediate adducts (e.g., OH-BghiP) for benzo(ghi)perylene, one can predict the most likely sites for nitration. nih.govresearchgate.net The site that forms the most stable intermediate is expected to be the precursor to the major mono-nitro isomer. The formation of multiple isomers, as observed experimentally for BghiP, suggests that the energy differences between several of these intermediates may be small. nih.gov
The following table presents hypothetical relative stabilities of intermediates leading to different nitro-benzo(ghi)perylene isomers, based on the principles described.
| Position of NO2 Substitution | Corresponding Intermediate | Predicted Relative Thermodynamic Stability of Intermediate |
| 1 | BghiP-1-NO2 | Less Stable |
| 2 | BghiP-2-NO2 | Moderately Stable |
| 4 | BghiP-4-NO2 | Less Stable |
| 5 | BghiP-5-NO2 | Stable |
| 7 | BghiP-7-NO2 | Stable |
Note: This table is illustrative. The actual relative stabilities would need to be determined by specific quantum chemical calculations for benzo(ghi)perylene.
Environmental Occurrence and Distribution of Benzo Ghi Perylene, 2 Nitro
Presence in Environmental Compartments
Aquatic System Distribution
Further research and the development of specific analytical standards would be required to investigate the potential presence and environmental fate of "Benzo(ghi)perylene, 2-nitro-".
Environmental Fate and Degradation Pathways of Benzo Ghi Perylene, 2 Nitro
Atmospheric Transformation Processes
The atmospheric journey of 2-nitrobenzo(ghi)perylene is primarily dictated by its association with particulate matter and its subsequent exposure to sunlight and reactive atmospheric species.
Photolytic Degradation Mechanisms of Nitrated Polycyclic Aromatic Hydrocarbons
The degradation process for NPAHs can follow several mechanisms, including photoinduced hydroxylation, photooxidation, and isomerization. nih.gov For some NPAHs, intramolecular rearrangement is considered a plausible photolytic mechanism. acs.org The rate and products of photolysis are dependent on the specific NPAH, the nature of the particle surface to which it is adsorbed (e.g., diesel soot, wood smoke), and the intensity of solar radiation. acs.org For example, the photodecomposition half-lives of 2-nitropyrene (B1207036) and 2-nitrofluoranthene (B81861) on diesel soot particles have been measured at 0.8 hours and 1.2 hours, respectively. acs.org Given that benzo(ghi)perylene, the parent compound, strongly absorbs sunlight at wavelengths greater than 290 nm, it is expected that 2-nitrobenzo(ghi)perylene is also susceptible to direct photolysis. nih.gov
Table 1: Atmospheric Photolytic Half-Lives of Selected NPAHs on Particles
| Compound | Particle Type | Atmospheric Half-Life (hours) |
| 2-Nitropyrene | Diesel Soot | 0.8 |
| 2-Nitrofluoranthene | Diesel Soot | 1.2 |
| 1-Nitropyrene (B107360) | Wood Soot | 0.5 |
| Global Mean (Simulated) | ||
| 2-Nitropyrene | - | 3.2 |
| 2-Nitrofluoranthene | - | 2.8 |
This table presents data for analogous compounds to illustrate the general range of photolytic degradation rates for particle-bound NPAHs. Source: acs.org
Reaction with Atmospheric Radicals and Oxidants
While direct emissions are a source of some NPAHs, many, particularly isomers like 2-nitrofluoranthene and 2-nitropyrene, are formed through the atmospheric reactions of their parent PAHs with radicals. aaqr.org The formation of nitro-isomers of benzo(ghi)perylene is known to occur from the gas-phase reaction of the parent PAH with hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals, followed by reaction with nitrogen dioxide (NO₂). nih.govacs.org Theoretical studies predict that the reaction of the nitrate radical with benzo(ghi)perylene leads to the formation of 5-, 7-, and 4-nitrobenzo(ghi)perylene. acs.orgnih.gov
Conversely, the degradation of existing NPAHs by these same radicals is also a potential transformation pathway. However, for most NPAHs, this route is considered secondary to photolysis. inchem.org Gas-phase reactions of NPAHs with hydroxyl radicals are generally of minor importance as an atmospheric loss process. inchem.org Furthermore, reactions involving nitrate radicals and ozone are typically considered negligible for the atmospheric degradation of NPAHs. inchem.org
Heterogeneous Degradation on Environmental Surfaces (e.g., Soot, Dust)
Since high-molecular-weight NPAHs like 2-nitrobenzo(ghi)perylene exist predominantly in the particle phase in the atmosphere, their degradation often occurs heterogeneously on the surface of particles like soot or dust. d-nb.info The primary mechanism for this degradation is photolysis initiated by sunlight. acs.org
The formation of nitro-isomers of benzo(ghi)perylene can also occur via heterogeneous pathways. Laboratory studies have shown that benzo(ghi)perylene adsorbed on particles reacts with nitrate radicals (present as N₂O₅ at night) to form mono-nitro isomers. nih.gov The parent PAH, however, is not effectively nitrated by exposure to NO₂ alone on particle surfaces. nih.gov While these studies focus on the formation from the parent PAH, they underscore the reactivity of the benzo(ghi)perylene core on particulate matter. The subsequent degradation of the formed 2-nitrobenzo(ghi)perylene on these surfaces would primarily be driven by photolytic processes as described in section 4.1.1.
Biogeochemical Cycling and Persistence
Once deposited from the atmosphere, 2-nitrobenzo(ghi)perylene enters terrestrial and aquatic systems, where its fate is determined by a different set of biotic and abiotic processes.
Biotic Degradation in Environmental Matrices (e.g., Microbial Transformation in Soil)
The biodegradation of high-molecular-weight PAHs is generally a slow process, and these compounds can persist in the environment. nih.govresearchgate.net Specific data on the microbial degradation of 2-nitrobenzo(ghi)perylene is not available, but studies on its parent compound, benzo(ghi)perylene, show that it degrades slowly in soil, with reported half-lives ranging from 173 to over 863 days, depending on soil conditions. nih.gov
The presence of a nitro- group can influence biodegradability. Microorganisms are capable of transforming NPAHs, often initiating the attack via one of two main pathways: oxidation of the aromatic ring or reduction of the nitro- group. who.int The nitroreduction pathway is a key metabolic process for many NPAHs. who.int While aerobic biodegradation of PAHs is well-documented, anaerobic degradation is also possible under nitrate-reducing, sulfate-reducing, or methanogenic conditions, though it is typically a slower process. nih.govresearchgate.net The low water solubility and strong adsorption of large PAHs and their derivatives to the soil matrix can limit their bioavailability to microorganisms, further hindering degradation. openbiotechnologyjournal.com
Table 2: Soil Degradation Half-Lives for Benzo(ghi)perylene (Parent Compound)
| Soil Condition | Degradation Half-Life (days) |
| Kidman Sandy Loam (with oil refinery waste) | 173 |
| Kidman Sandy Loam (with synthetic mixture) | 600 |
| Kidman Sandy Loam (with 1% creosote) | 863 |
| Agricultural Soil (sludge-amended) | 460 - 535 |
This table shows data for the parent PAH, Benzo(ghi)perylene, to provide context for the likely persistence of its nitrated form in soil. Source: nih.gov
Abiotic Degradation in Soil and Water Systems (e.g., Hydrolysis, Oxidation)
Abiotic degradation processes other than photolysis are generally limited for 2-nitrobenzo(ghi)perylene in soil and water. The parent compound, benzo(ghi)perylene, lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov Due to its extremely low water solubility, degradation in the aqueous phase is less significant than in or on solid matrices like soil and sediment. wikipedia.org
The primary abiotic degradation pathway on soil surfaces exposed to sunlight is expected to be photolysis, similar to its fate in the atmosphere. nih.gov In anoxic sediments or deep soils where light cannot penetrate, abiotic reduction of the nitro- group could potentially occur, but this process has not been specifically documented for 2-nitrobenzo(ghi)perylene. The strong binding of this compound to soil organic matter suggests it will be largely immobile and persist for long periods, especially in environments shielded from sunlight. nih.gov
Environmental Persistence and Bioaccumulation Potential in Ecosystems (General NPAH context)
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are environmental pollutants that raise significant concern due to their persistence in various environmental compartments and their potential to accumulate in living organisms. nih.gov As derivatives of polycyclic aromatic hydrocarbons (PAHs), NPAHs are formed through atmospheric reactions or from direct emission sources and often exhibit greater toxicity than their parent compounds. aaqr.org Their environmental behavior is dictated by their physicochemical properties, which generally lead to prolonged environmental residence time and entry into the food web. nih.govd-nb.info
The environmental persistence of NPAHs is a result of their inherent chemical stability. nih.gov They are generally hydrophobic and non-polar, which causes them to strongly adsorb to soil, sediment, and particulate matter. aaqr.orgmdpi.com The addition of a nitro (-NO2) group to the aromatic structure can, in some cases, render the compounds more resistant to oxidative degradation. researchgate.net While photolysis (degradation by light) is a primary loss process for many NPAHs in the atmosphere, their association with particulate matter can shield them from sunlight, thereby increasing their persistence and allowing for long-range atmospheric transport. aaqr.org In soil and sediment, their low water solubility and strong adsorption limit their mobility and availability for microbial degradation, contributing to their long-term presence. mdpi.comtpsgc-pwgsc.gc.ca
The bioaccumulation potential of NPAHs is closely linked to their lipophilicity (tendency to dissolve in fats). aaqr.org Due to their hydrophobic nature, NPAHs tend to partition from the surrounding environment into the fatty tissues of organisms, a process known as bioconcentration. researchgate.net This accumulation is not only a concern for the individual organism but also for the entire ecosystem, as these compounds can be transferred up the food chain, leading to biomagnification in higher trophic level organisms, including fish, marine mammals, and ultimately humans. researchgate.netmdpi.com
Recent research has provided detailed insights into the specific mechanisms and extent of NPAH bioaccumulation. For instance, studies have shown that certain NPAHs can accumulate significantly in plants. One study revealed that despite not having the strongest hydrophobicity among the tested substituted PAHs, 9-nitroanthracene (B110200) and 1-nitropyrene exhibited the highest accumulation potential in the roots of legume plants like mung beans and soybeans. acs.org This was attributed to a unique uptake mechanism where the plants could potentially utilize the NPAHs as a nitrogen source, actively transporting them into the root cells via amino acid transporters. acs.org This finding suggests that the bioaccumulation of NPAHs in plants is not solely governed by passive hydrophobic partitioning.
In aquatic ecosystems, NPAHs have been detected in various organisms. A study on Lake Michigan found nine different NPAHs in lake trout, a top predator fish. nih.gov The concentrations ranged from 0.2 to 31 pg/g wet weight, demonstrating that these compounds are present and bioaccumulate in freshwater food webs. nih.gov Similarly, NPAHs have been reported in marine bivalves. nih.gov The presence of these compounds in fish highlights a direct pathway for human exposure through consumption. mdpi.com
The table below summarizes key properties and findings related to the environmental persistence and bioaccumulation of representative NPAHs.
| Property/Finding | Description | Relevance to Environmental Fate | Research Context |
| Persistence | NPAHs are generally resistant to degradation, leading to prolonged presence in the environment. nih.govd-nb.info | High persistence increases the duration of exposure for ecosystems. | General for NPAHs |
| Hydrophobicity | High tendency to partition from water to organic phases like soil organic matter and lipids. aaqr.org | Leads to strong adsorption in soil/sediment and bioaccumulation in organisms. | General for NPAHs |
| Photolysis | A primary degradation pathway in the atmosphere, but can be limited by association with particulate matter. aaqr.org | Affects atmospheric lifetime and potential for long-range transport. | 1-nitronaphthalene, 2-nitronaphthalene, 2-nitrofluorene (B1194847), 9-nitroanthracene aaqr.org |
| Bioaccumulation in Plants | Demonstrated high accumulation potential in the roots of legume plants, potentially via active transport. acs.org | Indicates specific uptake mechanisms beyond simple hydrophobicity and a pathway into terrestrial food chains. | 9-nitroanthracene, 1-nitropyrene acs.org |
| Bioaccumulation in Fish | Detected in top predator fish in the Great Lakes, indicating food web transfer. nih.gov | Confirms entry and biomagnification in aquatic food webs, posing a risk to higher trophic levels and human consumers. | Σ9NPAHs including 1-nitropyrene and 6-nitrochrysene (B1204248) nih.gov |
Advanced Analytical Methodologies for Benzo Ghi Perylene, 2 Nitro Research
Sample Collection and Preparation for Environmental Matrices
Effective analysis of 2-nitrobenzo(ghi)perylene begins with meticulous sample collection and preparation, designed to isolate and concentrate this trace compound from complex environmental samples.
Air Particulate Matter Sampling and Extraction Techniques
The primary method for collecting airborne 2-nitrobenzo(ghi)perylene involves high-volume air sampling, where large volumes of air, often up to 1,000 cubic meters, are drawn through a filter system. gcms.cz This system typically consists of a glass or quartz fiber filter (QFF) to trap particulate matter, followed by a sorbent material like polyurethane foam (PUF) or XAD resins to capture the gas-phase fraction. gcms.czunc.edu Teflon-coated glass fiber filters are sometimes preferred due to their lower potential for catalytic artifact formation of NPAHs during sampling. unc.edu
Once collected, the extraction of 2-nitrobenzo(ghi)perylene from these filters is a critical step. Common techniques include:
Soxhlet Extraction: This classic method involves continuously extracting the filter with a solvent, such as a mixture of dichloromethane (B109758) and acetone (B3395972), for an extended period. shimadzu.comgcms.cz
Pressurized Liquid Extraction (PLE): A more modern and efficient technique that uses elevated temperatures and pressures to extract analytes. Dichloromethane is a common solvent for this method. nih.gov
Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of the target compound from the filter matrix. shimadzu.com
A comparative overview of these techniques is presented in the table below.
| Extraction Technique | Description | Common Solvents |
| Soxhlet Extraction | Continuous extraction with a fresh aliquot of distilled and condensed solvent at temperatures below the solvent's boiling point. bioline.org.br | Dichloromethane/Acetone (1:1), Toluene/Methanol (1:1) shimadzu.comnist.gov |
| Pressurized Liquid Extraction (PLE) | Automated extraction using high pressure and temperature to enhance efficiency and reduce solvent consumption. bioline.org.br | Dichloromethane nih.gov |
| Ultrasonic Extraction | Utilizes high-frequency sound waves to agitate the sample in a solvent, promoting the release of analytes. | Dichloromethane and Acetone/Hexane |
Water, Soil, and Sediment Sample Processing Methodologies
The analysis of 2-nitrobenzo(ghi)perylene in water, soil, and sediment requires tailored extraction and processing methodologies to handle the diverse and complex matrices.
For water samples , a common approach is liquid-liquid extraction (LLE). In this method, a water sample, often one liter in volume, is vigorously shaken with an immiscible organic solvent, typically dichloromethane, to partition the NPAHs into the organic phase. Solid-phase extraction (SPE) is another widely used technique where water is passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a small volume of solvent. leidenuniv.nl
For soil and sediment samples , the initial step often involves sonication of the sample with a solvent like dichloromethane. tandfonline.com Soxhlet extraction is also frequently employed, sometimes in a two-step process for wet sediments. bioline.org.br This involves an initial extraction with a polar solvent like acetone to remove water, followed by extraction with a less polar solvent or mixture such as acetone/hexane. bioline.org.br The extracts are then combined for further processing. bioline.org.br
Clean-up and Enrichment Techniques for Trace Analysis
Due to the low concentrations of 2-nitrobenzo(ghi)perylene and the presence of numerous interfering compounds in environmental extracts, a clean-up and enrichment step is almost always necessary. gcms.cz Solid-phase extraction (SPE) is a cornerstone of this process. Extracts are passed through cartridges containing materials like silica (B1680970) or Florisil to separate the target analytes from matrix interferences. nist.govcopernicus.org For instance, a common procedure involves filtering the extract through a silica Sep-Pak, eluting the desired fraction with a solvent like methylene (B1212753) chloride, and then concentrating the eluate. nist.gov
Fractionation using normal-phase liquid chromatography is another powerful technique for isolating NPAHs from other classes of compounds. gcms.czunc.edu This method can separate the extract into different fractions, allowing for a more targeted analysis of the NPAH fraction.
Chromatographic and Spectrometric Quantification
Following sample preparation, advanced chromatographic and spectrometric techniques are employed for the separation and quantification of 2-nitrobenzo(ghi)perylene.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence, Chemiluminescence, UV)
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of NPAHs. The separation is typically achieved on a reversed-phase column, such as a Supelcosil LC-PAH column, using a mobile phase like a methanol/water or acetonitrile/water mixture. unc.edu
Several detection methods can be coupled with HPLC for the sensitive quantification of 2-nitrobenzo(ghi)perylene:
Fluorescence Detection: A highly sensitive method, particularly after on-line reduction of the nitro group to a highly fluorescent amino group. unc.edutandfonline.com This can be achieved by passing the column effluent through a reducer column containing a catalyst like platinum and rhodium. unc.edutandfonline.com Detection limits in the low picogram range can be achieved with this method. unc.edu
Chemiluminescence Detection: This technique involves the post-column reaction of the analyte to produce light. For NPAHs, this often involves reduction to the corresponding amine, followed by reaction with peroxyoxalate, which generates chemiluminescence. nih.gov This method is known for its high sensitivity and selectivity. nih.gov
UV-Diode Array Detection (DAD): This detector measures the absorbance of the eluting compounds over a range of UV-visible wavelengths, providing spectral information that can aid in compound identification.
| HPLC Detection Method | Principle | Typical Detection Limits |
| Fluorescence (with on-line reduction) | Nitro-PAH is reduced to a highly fluorescent amino-PAH post-column. unc.edutandfonline.com | 7.6 - 90 pg per injection unc.edu |
| Chemiluminescence | Post-column reaction generates light, which is detected. nih.gov | 0.25 - 8.5 pg nih.gov |
| UV-Diode Array (DAD) | Measures absorbance across a range of UV wavelengths, providing spectral data. | 0.01 - 0.51 ppb (for a range of PAHs) |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches for NPAH Analysis
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of NPAHs, offering high selectivity and sensitivity, which helps to reduce matrix effects. shimadzu.com The separation is typically performed on a capillary column, such as a DB-5MS. nih.gov
In GC-MS/MS, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. gcms.cz This involves selecting the molecular ion of the target analyte as the precursor ion and then monitoring for specific product ions that are formed upon fragmentation. gcms.cz This high degree of selectivity allows for the direct analysis of crude extracts in some cases, reducing the need for extensive sample clean-up. gcms.cz Instrumental limits of detection for nitro-PAHs using GC-MS/MS can be in the range of 0.1 to 7.4 pg/µL. nih.gov
Application of Hyphenated Techniques (e.g., Atmospheric Pressure Chemical Ionization Time-of-Flight Mass Spectrometry (APCI-TOF-MS))
Hyphenated analytical techniques, which combine two or more methods to enhance analytical capabilities, are crucial for the detection and characterization of trace-level environmental contaminants like nitro-PAHs. Among these, the coupling of liquid chromatography with mass spectrometry (LC-MS) stands out, with various ionization sources being employed.
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for the analysis of nonpolar to medium-polarity compounds such as PAHs and their nitrated derivatives. When coupled with a Time-of-Flight (TOF) mass spectrometer, which offers high mass resolution and accuracy, APCI-TOF-MS becomes a powerful tool for identifying and quantifying these compounds in complex matrices. Research has demonstrated the utility of APCI-TOF-MS for the analysis of nitrated and oxygenated PAHs in environmental samples like air particulate matter and soot. mdpi.comresearchgate.net This technique allows for the tentative identification of unknown nitrated derivatives, which is particularly relevant given the vast number of possible nitro-PAH isomers. mdpi.com
While direct application of APCI-TOF-MS for the specific analysis of Benzo(ghi)perylene, 2-nitro- is not extensively documented, the general methodology is applicable. The high resolution of TOF-MS would allow for the determination of the elemental composition of the [M+H]+ or [M-H]- ions, confirming the presence of a nitro-benzo[ghi]perylene isomer.
Another closely related technique is Atmospheric Pressure Gas Chromatography (APGC) coupled with a quadrupole time-of-flight mass spectrometer (Q-TOF-MS). APGC-Q-TOF-MS has been successfully used for the simultaneous analysis of a wide range of PAHs and nitro-PAHs in biological samples, offering high sensitivity and reliable identification at low concentration levels. ontosight.ainih.gov This approach could theoretically be applied to the analysis of Benzo(ghi)perylene, 2-nitro-.
It is worth noting that other ionization techniques are also utilized. For instance, Atmospheric Pressure Photoionization (APPI) has been shown to be superior to APCI and Electrospray Ionization (ESI) for effectively ionizing nonpolar compounds like PAHs. nih.gov
Table 1: Comparison of Hyphenated Techniques for Nitro-PAH Analysis
| Technique | Ionization Principle | Advantages for Nitro-PAH Analysis |
| APCI-TOF-MS | Chemical ionization at atmospheric pressure | Good for nonpolar to medium-polarity compounds, high mass resolution and accuracy. |
| APGC-Q-TOF-MS | Chemical ionization of gas-phase analytes | High sensitivity, suitable for volatile and semi-volatile compounds. |
| APPI-MS/MS | Photoionization at atmospheric pressure | Superior for nonpolar compounds, offers high selectivity with tandem MS. |
Isomer-Specific Analysis and Characterization
The specific identification and quantification of individual isomers of nitro-PAHs are of paramount importance, as the toxicological properties can vary significantly between isomers.
The separation of nitro-PAH isomers is a significant analytical challenge due to their similar physicochemical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques employed.
In a study on the heterogeneous reactions of benzo[ghi]perylene (B138134), three mono-nitro-benzo[ghi]perylene isomers were identified after exposure to NO3/N2O5. Theoretical calculations predicted that the 5-, 7-, and 4-nitro isomers would be the most abundant. This highlights the complexity of isomer formation and the need for robust separation methods. The synthesis of authentic standards for 5-nitrobenzo[ghi]perylene and 7-nitrobenzo[ghi]perylene has been reported, which is a critical step for their unambiguous identification. However, the synthesis and characterization of Benzo(ghi)perylene, 2-nitro- are not described in the reviewed literature, making its specific identification and separation from other isomers highly challenging.
The identification of isomers typically relies on comparing the retention times and mass spectra of the analytes with those of certified reference standards. In the absence of a standard for Benzo(ghi)perylene, 2-nitro-, its identification would be tentative, based on high-resolution mass spectrometry data and theoretical predictions of its chromatographic behavior.
Rigorous method validation, quality assurance (QA), and quality control (QC) procedures are essential for generating reliable data in the trace analysis of nitro-PAHs. These procedures ensure the accuracy, precision, and comparability of analytical results.
Method Validation Parameters:
Key parameters for method validation in the trace analysis of nitro-PAHs include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often determined through recovery studies using spiked samples. Precision is the degree of agreement among a series of measurements and is usually expressed as the relative standard deviation (RSD).
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.
Table 2: Typical Method Validation Parameters for Nitro-PAH Analysis
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 |
| LOD | Lowest detectable concentration | Varies by instrument and matrix |
| LOQ | Lowest quantifiable concentration | Varies by instrument and matrix |
| Recovery | Percentage of analyte recovered from a spiked sample | 70-120% |
| Precision (RSD) | Relative standard deviation of replicate measurements | < 15-20% |
Quality Assurance and Quality Control (QA/QC):
QA/QC measures are implemented throughout the analytical process to ensure the reliability of the data. These include:
Analysis of Blanks: Method blanks and field blanks are analyzed to assess potential contamination during the analytical procedure and sample collection.
Use of Certified Reference Materials (CRMs): CRMs with certified concentrations of target analytes are analyzed to verify the accuracy of the method.
Spiked Samples: Matrix spikes and matrix spike duplicates are used to evaluate the effect of the sample matrix on the analytical method.
Internal Standards: Isotopically labeled internal standards are often added to samples prior to extraction to correct for variations in extraction efficiency and instrument response.
Due to the extremely low concentrations of nitro-PAHs in many environmental samples, sensitive analytical methods and stringent QA/QC protocols are indispensable for obtaining high-quality data.
Theoretical and Computational Studies of Benzo Ghi Perylene, 2 Nitro
Quantum Chemical Calculations for Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to polycyclic aromatic hydrocarbons (PAHs) and their derivatives to predict various properties. researchgate.netsci-hub.se For benzo(ghi)perylene and its derivatives, DFT calculations can determine optimized molecular geometries, including bond lengths and angles, providing a three-dimensional picture of the molecule. acs.orgresearchgate.net
Energetic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. acs.orgrsc.org These frontier orbitals are crucial in determining the molecule's electronic properties and reactivity. acs.org For instance, the HOMO-LUMO gap is an indicator of the molecule's stability and the energy required for electronic excitation. acs.org Time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties, such as UV-visible absorption spectra, by calculating the energies of electronic transitions. d-nb.infounige.ch These theoretical spectra can then be compared with experimental data to aid in the identification and characterization of the compound. d-nb.info
Table 1: Calculated Properties of Benzo(ghi)perylene Derivatives using DFT
| Compound | Property | Calculated Value | Reference |
|---|---|---|---|
| Benzo[ghi]perylene (B138134) | HOMO Energy | Varies with functional/basis set | acs.org |
| Benzo[ghi]perylene | LUMO Energy | Varies with functional/basis set | acs.org |
| Benzo[ghi]perylene | Triplet State Energy | ~1.67 eV | d-nb.info |
| 7,8-diazabenzo[ghi]perylene | HOMO Energy | Stabilized vs. parent | rsc.org |
Note: Specific energy values are highly dependent on the chosen DFT functional and basis set.
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, such as the nitration of PAHs. nih.gov The formation of 2-nitrobenzo(ghi)perylene can occur through various atmospheric reactions, including gas-phase reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, as well as heterogeneous reactions on particulate matter. nih.govrsc.org
Theoretical studies can model these reaction pathways by calculating the energies of potential intermediates and transition states. nih.gov For gas-phase reactions, the initial step often involves the addition of a radical (like OH or NO₃) to the aromatic ring. nih.govresearchgate.net The stability of the resulting adducts can be calculated to predict the most likely sites of attack. nih.gov Subsequent reaction with nitrogen dioxide (NO₂) leads to the formation of the nitro-PAH. nih.gov
In heterogeneous nitration, the reaction mechanisms can be more complex. researchgate.net However, computational models can still provide valuable insights. For example, a theoretical study on the heterogeneous reactions of several PAHs, including benzo[ghi]perylene, predicted the formation of different nitro-isomers based on the thermodynamic stability of reaction intermediates. nih.gov Specifically, for benzo[ghi]perylene reacting with NO₃/N₂O₅, the formation of 5-, 7-, and 4-nitrobenzo(ghi)perylene was predicted to be favorable. nih.gov
Table 2: Predicted Nitration Products of Benzo(ghi)perylene
| Reactant | Predicted Products | Method | Reference |
|---|
Molecular Modeling of Environmental Interactions
Understanding how 2-nitrobenzo(ghi)perylene interacts with its environment is key to assessing its transport, fate, and potential impacts.
Nitro-PAHs, like their parent compounds, are semi-volatile organic compounds that partition between the gas and particulate phases in the atmosphere. copernicus.orgrsc.org This partitioning is a critical factor controlling their atmospheric lifetime, transport, and deposition. rsc.org Computational models are used to predict the gas-particle partitioning coefficient (Kp). rsc.orgnih.gov
Several models exist, from simpler ones based on the octanol-air partition coefficient (KOA) to more complex polyparameter linear free energy relationships (ppLFERs). copernicus.orgnih.gov The ppLFER models account for different types of intermolecular interactions, including dispersion forces and hydrogen bonding, providing a more accurate prediction of Kp. nih.gov These simulations have shown that due to their lower volatility, nitro-PAHs tend to be more associated with the particulate phase compared to their parent PAHs. aaqr.org The adsorption behavior is also influenced by temperature, with a shift towards the gas phase at higher temperatures. acs.org
In silico methods, particularly molecular docking, are used to investigate the interactions between environmental contaminants and biological macromolecules. nih.govnih.gov This approach can provide insights into the potential mechanisms of toxicity. For instance, studies have explored the binding of PAHs to receptors like the human Toll-like receptor 4 (TLR4), which is involved in inflammatory responses. nih.gov
A study performing in silico analysis of the binding affinities of several PAHs to TLR4 found that benzo[ghi]perylene had a strong binding affinity, suggesting a potential for pro-inflammatory effects. nih.gov The interactions were predominantly hydrophobic, involving amino acid residues with nonpolar side chains within the receptor's binding pocket. nih.gov Such computational studies can help to prioritize compounds for further toxicological testing and to understand the structural features that contribute to biological activity. nih.govnih.gov
Table 3: In Silico Binding Affinity of PAHs to Human TLR4
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Benzo[a]pyrene | -8.9 | Phe-119, Phe-121, Ile-52, Ile-61 | nih.gov |
| Benzo[ghi]perylene | -9.0 | Leu-61, Val-48, Phe-119, Ile-52, Val-135 | nih.gov |
Atmospheric Chemistry Modeling of Benzo(ghi)perylene, 2-nitro-
Global and regional atmospheric chemistry models are used to simulate the formation, transport, and fate of atmospheric pollutants. acs.orgresearchgate.net These models incorporate emissions data, meteorological information, and chemical reaction schemes to predict the concentrations and distributions of compounds like 2-nitrobenzo(ghi)perylene. acs.org
For secondary nitro-PAHs, which are formed from the atmospheric reactions of parent PAHs, these models simulate the gas-phase reactions with oxidants like OH and NO₃ radicals. acs.org The models also account for gas-particle partitioning, which determines whether the compound is in the gas phase, where it can react further, or in the particle phase, where it is subject to transport and deposition. acs.orgresearchgate.net Photodegradation is another crucial loss process for particle-bound nitro-PAHs that is included in these models. acs.org
Modeling studies of other secondary nitro-PAHs, such as 2-nitrofluoranthene (B81861) and 2-nitropyrene (B1207036), have shown that the highest concentrations are found in regions with high emissions of the parent PAHs. acs.org However, due to continued formation during transport, these compounds can be distributed globally. acs.org Such models are essential for understanding the atmospheric burden of nitro-PAHs and for assessing their long-range transport potential. rsc.orgacs.org
Integration of Formation and Degradation Kinetics into Global and Regional Atmospheric Transport Models
The atmospheric fate and transport of nitro-polycyclic aromatic hydrocarbons (NPAHs), including Benzo(ghi)perylene, 2-nitro-, are governed by a complex interplay of emissions, chemical transformations, and physical removal processes. To understand and predict the spatiotemporal distribution of these compounds, their formation and degradation kinetics are integrated into sophisticated global and regional atmospheric transport models. mpic.de
These models, such as the global multicompartment chemistry-transport model EMAC (ECHAM5/MESSy Atmospheric Chemistry), are designed to simulate the lifecycle of semi-volatile organic compounds (SVOCs). mpic.de They account for key atmospheric processes including:
Gas-Particle Partitioning: NPAHs exist in both the gas phase and adsorbed onto particulate matter. Their distribution between these phases is crucial for their transport and degradation, as particle-bound compounds have different deposition velocities and reaction rates than their gaseous counterparts. copernicus.orgaaqr.org Models incorporate partitioning coefficients to simulate this behavior, which is influenced by temperature and the properties of the aerosol. copernicus.org
Long-Range Atmospheric Transport (LRAT): Due to their persistence, some NPAHs can be transported over vast distances, leading to their presence in remote regions like the Arctic. copernicus.org Transport models simulate advection, convection, and turbulent diffusion to predict these movements, as demonstrated by studies tracking pollutants to locations far from their primary sources. copernicus.orgnih.gov
Deposition: The removal of NPAHs from the atmosphere occurs through wet and dry deposition. Models include parameters for these processes to estimate the flux of compounds from the atmosphere to terrestrial and aquatic surfaces, with soil often being a primary sink. mpic.deresearchgate.net
The integration of kinetics for specific compounds like Benzo(ghi)perylene, 2-nitro- involves defining its formation pathways (e.g., gas-phase reactions with hydroxyl (OH) or nitrate (NO₃) radicals and heterogeneous reactions on particle surfaces) and degradation routes (e.g., photolysis and reaction with oxidants). acs.org Model simulations can then provide detailed information on the compound's geographical and vertical distribution, atmospheric lifetime, and potential for long-range transport. mpic.de For instance, modeling the fate of 2-nitrofluoranthene and 2-nitropyrene has shown that their presence in the atmosphere is largely due to secondary formation from gas-phase reactions of their parent PAHs. acs.org A similar approach is necessary to quantify the atmospheric burden of Benzo(ghi)perylene, 2-nitro-.
Determination and Modeling of Reaction Rate Coefficients and Product Yields
The accuracy of atmospheric transport models heavily relies on precise data for reaction rate coefficients and product yields for the chemical transformations of NPAHs. acs.org These parameters are determined through a combination of laboratory experiments and theoretical computational studies.
Theoretical Calculations: Computational chemistry, using methods like density functional theory (DFT), is employed to predict the most likely products of nitration reactions. By calculating the thermodynamic stability of intermediate structures, such as the OH-PAH adduct, researchers can predict the major isomers formed. nih.gov For the gas-phase reaction of pyrene (B120774) and fluoranthene (B47539) initiated by OH radicals, this method successfully predicted 2-nitropyrene and 2-nitrofluoranthene as the main products. nih.gov
In the case of Benzo(ghi)perylene (BghiP), theoretical calculations have been used to predict the products of its reaction with NO₃/N₂O₅. Based on the thermodynamic stability (ΔG values) of the intermediates, the predicted major mono-nitro isomers are 5-, 7-, and 4-nitrobenzo[ghi]perylene. nih.gov
Laboratory Studies: Experimental studies are conducted to measure the rates of these reactions and to identify the resulting products, which validates the theoretical predictions. These experiments often involve exposing the parent PAH, adsorbed on a substrate like silica (B1680970) or diesel particulate matter, to nitrating agents such as NO₂, NO₃/N₂O₅, or OH radicals in controlled chamber environments. nih.gov
For Benzo(ghi)perylene, laboratory experiments have shown:
Reaction with NO₂ is not very effective at producing nitrated products. nih.gov
Exposure to NO₃/N₂O₅ radicals, however, results in the formation of three distinct mono-nitro isomers of Benzo[ghi]perylene. nih.gov This aligns with theoretical predictions, confirming the importance of this formation pathway.
The reaction rate coefficients for these processes are critical inputs for atmospheric models. While specific rate coefficients for the formation of 2-nitrobenzo(ghi)perylene are not yet widely established, data from related compounds are often used as surrogates in models. For example, effective rate constants for the reaction of fluoranthene with N₂O₅ have been determined to be approximately 1.8 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. acs.org Similarly, estimated rate coefficients for the degradation of NPAHs by OH radicals are available, such as 4.93 × 10⁻¹² molecules cm⁻³ s⁻¹ for 2-nitrofluoranthene. acs.org Determining these specific values for Benzo(ghi)perylene, 2-nitro- is a key area for future research to improve its atmospheric modeling.
Table of Modeled Reaction Parameters for NPAH Formation
| Parent PAH | Reactant | Predicted/Observed Major Products | Formation Pathway | Reference |
| Benzo[ghi]perylene | NO₃/N₂O₅ | 5-NO₂-BghiP, 7-NO₂-BghiP, 4-NO₂-BghiP | Heterogeneous Reaction | nih.gov |
| Pyrene | OH radical | 2-Nitropyrene | Gas-phase Reaction | nih.gov |
| Fluoranthene | OH radical | 2-Nitrofluoranthene | Gas-phase Reaction | nih.gov |
| Pyrene | NO₂ / N₂O₅ | 1-Nitropyrene (B107360) | Heterogeneous Reaction | nih.gov |
| Fluoranthene | NO₂ / N₂O₅ | 3-Nitrofluoranthene | Heterogeneous Reaction | nih.gov |
Q & A
Advanced Question
- Liquid Organic Salt Phases : Use ionic liquids (e.g., imidazolium salts) as stationary phases. Compare retention indices with pyrene to assess polarity effects .
- Temperature-Programmed Elution : Adjust gradient elution to separate nitro-PAHs from co-eluting compounds in diesel particulate matter .
What are the implications of 2-nitro-Benzo(ghi)perylene's stability in long-term environmental studies?
Basic Question
- Photodegradation : Conduct UV exposure experiments to estimate half-lives in aquatic systems. Use quartz reactors with simulated sunlight .
- Thermal Stability : Avoid storage above 25°C; degradation products (e.g., CO, CO₂) can form under heat .
How can researchers design studies to assess the carcinogenic risk of 2-nitro-Benzo(ghi)perylene?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
